JB1 trifluoroacetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

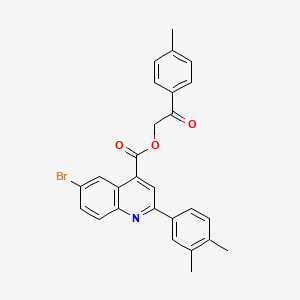

JB1 trifluoroacetate salt is a cyclic peptide composed of 12 amino acids. It is an analog of insulin-like growth factor 1 (IGF-1) and acts as an IGF-1 receptor antagonist. This compound is widely used in scientific research due to its ability to inhibit the binding of IGF-1 to its receptor, thereby modulating various biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of JB1 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the free peptide. The final step involves the formation of the cyclic disulfide bond between the cysteine residues and the addition of trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research .

Análisis De Reacciones Químicas

Types of Reactions

JB1 trifluoroacetate salt primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).

Disulfide Bond Formation: Oxidizing agents (e.g., iodine, DMSO).

Major Products Formed

The major product formed is the cyclic peptide this compound, characterized by the presence of a disulfide bond between the cysteine residues .

Aplicaciones Científicas De Investigación

JB1 trifluoroacetate salt is utilized in various fields of scientific research:

Chemistry: As a model compound for studying peptide synthesis and disulfide bond formation.

Biology: To investigate the role of IGF-1 in cellular processes, including growth, development, and differentiation.

Medicine: In cancer research, this compound is used to study the inhibition of IGF-1 signaling pathways, which are implicated in the proliferation of cancer cells.

Industry: As a reference standard in the development of peptide-based therapeutics and diagnostic tools.

Mecanismo De Acción

JB1 trifluoroacetate salt exerts its effects by binding to the IGF-1 receptor, thereby preventing IGF-1 from interacting with its receptor. This inhibition disrupts the downstream signaling pathways mediated by IGF-1, which are involved in various cellular processes such as growth, proliferation, and survival. The primary molecular targets include the IGF-1 receptor and associated signaling molecules .

Comparación Con Compuestos Similares

Similar Compounds

- TNIIIA2 trifluoroacetate salt

- Gap19 trifluoroacetate salt

- TAT-Gap19 trifluoroacetate salt

Uniqueness

JB1 trifluoroacetate salt is unique due to its specific structure as a cyclic peptide and its role as an IGF-1 receptor antagonist. Unlike other similar compounds, this compound specifically inhibits IGF-1 binding, making it a valuable tool in research focused on IGF-1 signaling pathways .

Propiedades

Fórmula molecular |

C55H88N14O15S2 |

|---|---|

Peso molecular |

1249.5 g/mol |

Nombre IUPAC |

(3S,6S,9S,15S,18S,21S,24R,29R,32S,35S,38S,41S)-24-amino-3,35-bis(4-aminobutyl)-32-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-15,18,38-trimethyl-6-(2-methylpropyl)-2,5,8,14,17,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,13,16,19,22,30,33,36,39-undecazatricyclo[39.3.0.09,13]tetratetracontane-29-carboxylic acid |

InChI |

InChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

Clave InChI |

MPUVBZQBFGGAAS-XHGDPFBQSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)

![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)